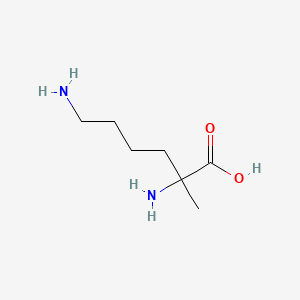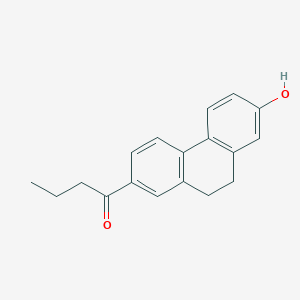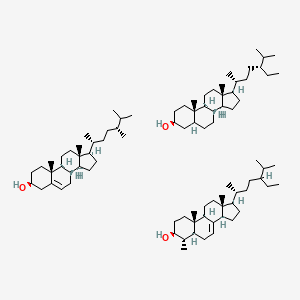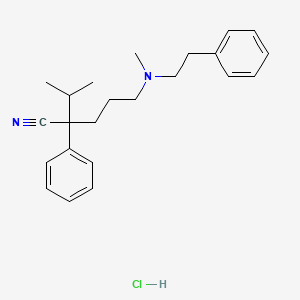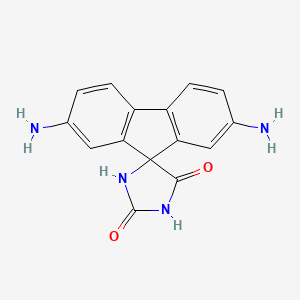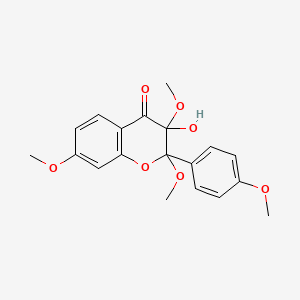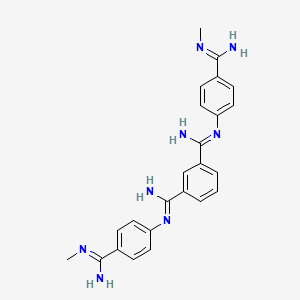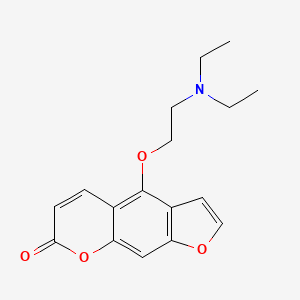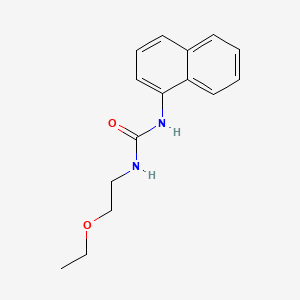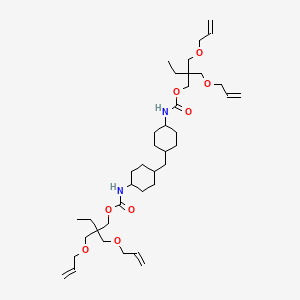
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is a complex organic compound with the molecular formula C₃₉H₆₆N₂O₈ It is known for its unique structure, which includes multiple allyloxy groups and a methylenedi-4,1-cyclohexanediyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate typically involves the reaction of methylenedi-4,1-cyclohexanediyl diisocyanate with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dicarbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and isolation to ensure the final product’s quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism by which Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The allyloxy groups and the dicarbamate linkage play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2-Methyl-1,4-phenylene Bis[4-[[[4-(acryloyloxy)butoxy]carbonyl]oxy]benzoate]
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is unique due to its specific combination of allyloxy groups and the methylenedi-4,1-cyclohexanediyl core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
68391-53-7 |
|---|---|
Molekularformel |
C39H66N2O8 |
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoxymethyl)butyl N-[4-[[4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C39H66N2O8/c1-7-21-44-26-38(11-5,27-45-22-8-2)30-48-36(42)40-34-17-13-32(14-18-34)25-33-15-19-35(20-16-33)41-37(43)49-31-39(12-6,28-46-23-9-3)29-47-24-10-4/h7-10,32-35H,1-4,11-31H2,5-6H3,(H,40,42)(H,41,43) |
InChI-Schlüssel |
JHDHGEWZDLMHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCC(CC)(COCC=C)COCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



